2-(4-Benzylpiperidin-1-yl)quinolin-8-ol
Description
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-19-8-4-7-18-9-10-20(22-21(18)19)23-13-11-17(12-14-23)15-16-5-2-1-3-6-16/h1-10,17,24H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYSWJINQATVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for 2 4 Benzylpiperidin 1 Yl Quinolin 8 Ol
Retrosynthetic Analysis and Key Disconnection Points for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies several logical disconnection points that form the basis of a viable synthetic plan.
The most prominent disconnection is at the C-N bond linking the quinoline (B57606) ring at the C2 position to the piperidine (B6355638) nitrogen. This is a common strategy for molecules containing an amine linked to an aromatic or heteroaromatic ring. This disconnection simplifies the target molecule into two key synthons: an electrophilic quinoline precursor and a nucleophilic piperidine fragment.
Synthon A (Electrophilic): A 2-substituted quinolin-8-ol moiety. The substituent at the C2 position must function as a leaving group (X) to facilitate a nucleophilic aromatic substitution (SNAr) reaction. Halogens, such as chlorine or bromine, are typical choices for this role.
Synthon B (Nucleophilic): The 4-benzylpiperidine (B145979) fragment, which acts as the incoming nucleophile.
This primary disconnection suggests that the forward synthesis would involve the reaction of a 2-halo-quinolin-8-ol derivative with 4-benzylpiperidine. A further disconnection can be considered for the 4-benzylpiperidine fragment itself, breaking the C-C bond between the piperidine and the benzyl (B1604629) group, though this fragment is commercially available, making further deconstruction often unnecessary for practical synthesis. Similarly, the quinolin-8-ol core can be disconnected using established quinoline synthesis methods, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, which build the heterocyclic ring system from aniline-based precursors. rsc.orgorganic-chemistry.org The logic for constructing the quinoline ring often involves forming it from a substituted benzene (B151609) precursor. youtube.com
| Disconnection Point | Bond Type | Resulting Synthons/Precursors | Corresponding Forward Reaction |
|---|---|---|---|
| C2 (Quinoline) — N1 (Piperidine) | Aryl C-N | 2-Halo-quinolin-8-ol and 4-Benzylpiperidine | Nucleophilic Aromatic Substitution (SNAr) |
| C4 (Piperidine) — CH₂ (Benzyl) | Alkyl C-C | Piperidine-4-yl synthon and Benzyl synthon | Alkylation, Reductive Amination, etc. |
| Quinoline Ring Bonds | Various C-C, C-N | Substituted Aniline and a three-carbon unit | Friedländer or Skraup Synthesis |
Optimized Synthetic Pathways to the Core Structure of this compound
Based on the retrosynthetic analysis, several pathways can be devised. Convergent synthesis is generally the most efficient approach for this target molecule.
Convergent Synthesis Approaches
A convergent synthesis involves preparing the two main fragments—the quinoline and piperidine moieties—separately before combining them in a final key step. This approach maximizes efficiency and allows for flexibility in analogue synthesis.
The most direct convergent pathway involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloroquinolin-8-ol (B1361850) and 4-benzylpiperidine. The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic displacement by the ring nitrogen.
Step 1: Synthesis of 2-Chloroquinolin-8-ol. This intermediate can be prepared from commercially available quinolin-8-ol. A common method involves the conversion of the corresponding quinolin-2-one (carbostyril) to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Alternatively, direct oxidation of the quinoline to its N-oxide, followed by reaction with POCl₃, can also yield the 2-chloro derivative. organic-chemistry.org
Step 2: Coupling Reaction. The synthesized 2-chloroquinolin-8-ol is then reacted with 4-benzylpiperidine. This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Heating is usually required to drive the reaction to completion.
Step-by-Step Elaboration and Functional Group Interconversions
Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com In the synthesis of this compound, a key consideration is the protection of the hydroxyl group at the C8 position, as its acidic proton could interfere with certain reaction conditions, particularly if organometallic reagents were used.
A typical protection strategy would involve converting the hydroxyl group to an ether, such as a benzyl or methoxymethyl (MOM) ether, prior to the coupling step. This protected intermediate would then be subjected to the SNAr reaction with 4-benzylpiperidine. The final step would be the deprotection of the 8-hydroxyl group to yield the target compound.
| Step | Reaction Type | Reactants | Typical Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Hydroxyl Protection (Optional) | Quinolin-8-ol | Benzyl bromide, K₂CO₃, Acetone | 8-(Benzyloxy)quinoline |
| 2 | N-Oxidation | 8-(Benzyloxy)quinoline | m-CPBA, CH₂Cl₂ | 8-(Benzyloxy)quinoline 1-oxide |
| 3 | Chlorination | 8-(Benzyloxy)quinoline 1-oxide | POCl₃, heat | 8-(Benzyloxy)-2-chloroquinoline |
| 4 | SNAr Coupling | 8-(Benzyloxy)-2-chloroquinoline, 4-Benzylpiperidine | K₂CO₃, DMF, heat | 1-(8-(Benzyloxy)quinolin-2-yl)-4-benzylpiperidine |
| 5 | Deprotection | 1-(8-(Benzyloxy)quinolin-2-yl)-4-benzylpiperidine | H₂, Pd/C, Ethanol (B145695) | This compound |
Exploration of Derivatization Methodologies for Analogues of this compound
Creating analogues of a lead compound is crucial for structure-activity relationship (SAR) studies. Methodologies for derivatization can focus on modifying any of the three key components of the molecule: the quinoline moiety, the piperidine ring, or the benzyl group. nih.gov
Modifications on the Quinoline Moiety
The quinoline ring system offers several positions for modification. The properties of quinoline derivatives can be significantly altered by the introduction of various substituents. mdpi.com
Electrophilic Aromatic Substitution: The benzene ring portion of the quinolin-8-ol is activated towards electrophilic substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) or nitration can introduce substituents, primarily at the C5 and C7 positions. nih.gov These new functional groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated.
Modification of the 8-Hydroxyl Group: The hydroxyl group itself is a prime site for derivatization. It can be converted into ethers (O-alkylation) or esters (O-acylation) to modulate properties like lipophilicity and hydrogen bonding capacity. For example, reaction with various alkyl halides in the presence of a base would yield a series of 8-alkoxyquinoline analogues.
Substituent Variations on the Piperidine Ring and Benzyl Moiety
The 4-benzylpiperidine portion of the molecule provides rich opportunities for structural variation. The piperidine ring is a common scaffold in medicinal chemistry, and its substitution patterns are known to influence pharmacological properties. researchgate.netenamine.netnih.gov
Diversification of Linker Chemistry
One common approach involves the synthesis of quinoline derivatives with linkers of varying lengths and flexibilities. For instance, studies on other biologically active molecules have shown that extending an alkyl chain can enhance binding affinity or alter selectivity. nih.gov In the context of the target compound, this could be achieved by synthesizing a series of ω-(1-benzylpiperidin-4-yl)alkylamine precursors and coupling them with a suitable 2-substituted quinoline-8-ol. Research on similar pyridine-based compounds has demonstrated that varying the alkyl chain length (n=0 to 4) between a 1-benzylpiperidine (B1218667) moiety and a heterocyclic ring significantly impacts biological receptor affinity. nih.gov
Furthermore, the introduction of different functional groups into the linker, such as ether, amide, or triazole moieties, can profoundly alter the physicochemical properties of the resulting compounds. nih.govnih.gov The incorporation of an amide or carbamate (B1207046) bond, for example, can introduce hydrogen bonding capabilities and improve chelating ability. nih.gov A versatile method for introducing such linkers is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable 1,2,3-triazole ring within the linker. nih.gov This approach allows for the modular assembly of complex molecules from smaller, functionalized building blocks.
The synthesis of quinoline dimers connected by various alkyl or aryl linkers at different positions also provides a blueprint for linker modification strategies. researchgate.net These synthetic routes can be adapted to connect the 4-benzylpiperidine unit to the quinoline-8-ol core through linkers with varying degrees of rigidity and electronic properties.
Table 1: Potential Linker Modifications and Synthetic Strategies
| Linker Type | Potential Functional Groups | Synthetic Strategy | Potential Impact |
|---|---|---|---|
| Alkyl Chain | -(CH2)n- | Coupling of 2-haloquinolin-8-ol with ω-aminoalkyl(4-benzylpiperidine) | Modulates flexibility and distance between moieties |
| Amide | -C(O)NH- | Amide bond formation between a 2-carboxyquinolin-8-ol and 4-benzylpiperidine | Introduces hydrogen bonding capability, alters solubility |
| Triazole | 1,2,3-triazole ring | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azido-functionalized quinoline and an alkyne-functionalized piperidine (or vice versa) | Provides a rigid, stable, and polar linker |
| Ether | -O-(CH2)n- | Williamson ether synthesis between a 2-hydroxyalkylquinolin-8-ol and a halo-functionalized 4-benzylpiperidine | Increases linker flexibility |
Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers
The this compound molecule contains a chiral center at the C4 position of the piperidine ring. The spatial arrangement of the benzyl group can lead to distinct enantiomers, which may exhibit different biological activities and pharmacological profiles. Therefore, the development of methods for stereoselective synthesis and chiral resolution is of significant interest.
Stereoselective Synthesis:
The asymmetric synthesis of the target compound can be approached by constructing the chiral 4-benzylpiperidine moiety first, followed by its coupling to the quinoline-8-ol scaffold. Numerous methods have been developed for the stereoselective synthesis of 2,4-disubstituted piperidines. nih.govcore.ac.ukelectronicsandbooks.com
One effective strategy is the catalytic hydrogenation of appropriately substituted pyridine (B92270) precursors. nih.gov The use of chiral catalysts, such as those based on rhodium(I) with ferrocene (B1249389) ligands, can induce high stereoselectivity in the reduction of the pyridine ring to yield the desired piperidine isomer. nih.gov Another approach involves intramolecular cyclization reactions. For example, carbonyl ene and Prins cyclisations of N-protected amino aldehydes can yield 2,4,5-trisubstituted piperidines with high diastereoselectivity, which can be controlled by the choice of Brønsted or Lewis acid catalyst. electronicsandbooks.com Similarly, radical cyclization of stabilized radicals onto α,β-unsaturated esters provides another route to stereochemically defined piperidine rings. acs.org These methods offer pathways to synthesize an enantiomerically enriched 4-benzylpiperidine precursor for the final coupling step.
Chiral Resolution Techniques:
When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its individual enantiomers. Chiral resolution is the process of separating a racemate into its enantiomers. wikipedia.org
Kinetic Resolution: A highly efficient method for resolving chiral quinoline-based compounds is kinetic resolution via asymmetric transfer hydrogenation. dicp.ac.cnacs.org This technique employs a chiral catalyst (e.g., a chiral phosphoric acid) to selectively reduce one enantiomer of the racemic quinoline substrate at a faster rate than the other. dicp.ac.cnacs.org This process can yield both the unreacted starting material and the reduced product in high enantiomeric excess. dicp.ac.cnacs.orgnih.gov While this method targets chirality on the quinoline itself, the principles can be adapted for reactions where the catalyst can differentiate between the enantiomers based on the chiral piperidine moiety.
Diastereomeric Salt Formation: A classical and widely used method is the formation of diastereomeric salts. wikipedia.org The racemic amine (the piperidine nitrogen) can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by neutralizing the salt.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. This method can be highly effective for resolving a wide range of chiral compounds, including complex heterocyclic systems. researchgate.net
Table 2: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst/reagent. | Can be highly selective (high s-factor). Can provide two different chiral products. | Maximum theoretical yield for one enantiomer is 50%. Requires careful optimization. |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility). | Well-established, scalable technique. | Requires a suitable chiral resolving agent. Separation can be laborious and is not always successful. |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency. Applicable to a wide range of compounds. Can be used for both analytical and preparative scales. | Can be expensive, especially for large-scale separations. Requires method development. |
Advanced Spectroscopic and Chromatographic Characterization for Mechanistic and Structural Elucidation of 2 4 Benzylpiperidin 1 Yl Quinolin 8 Ol
Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. A broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group on the quinoline (B57606) ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the piperidine (B6355638) and benzyl (B1604629) groups would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic quinoline system would likely produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The highly conjugated quinoline ring system would be expected to produce strong absorptions in the UV region, likely with multiple maxima between 250 and 400 nm, corresponding to π→π* transitions. The presence of the hydroxyl group and the nitrogen heteroatom would influence the exact wavelengths and intensities of these absorptions.
Should experimental data for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol become publicly available, a detailed and accurate article as requested could be generated.
Chromatographic Methods for Purity Assessment and Isolation of Analogues
The robust characterization of the chemical compound this compound relies heavily on advanced chromatographic techniques. These methods are indispensable for determining the purity of synthesized batches, identifying and quantifying impurities, and for the isolation of structurally similar analogues. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, while chiral chromatography is essential for the separation of enantiomers, a critical consideration for compounds with stereogenic centers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound. This method allows for the separation, identification, and quantification of the main compound and any potential impurities, such as starting materials, byproducts, or degradation products. A typical approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.
The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve optimal separation and peak shape. These parameters include the choice of a suitable stationary phase (e.g., C18 or C8 columns), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, the column temperature, and the flow rate. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the quinoline chromophore exhibits maximum absorbance.
The purity of a sample of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak with a stable retention time. The presence of additional peaks would indicate the presence of impurities, which can be quantified based on their peak areas relative to the main compound. Method validation according to ICH guidelines would be necessary to ensure the accuracy, precision, linearity, and robustness of the analytical procedure.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative Data from HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.15 | Impurity A |
| 2 | 8.2 | 99.7 | This compound |
| 3 | 10.1 | 0.15 | Impurity B |
Chiral Chromatography for Enantiomeric Purity and Separation
The molecular structure of this compound may possess chirality, particularly if the piperidine ring is substituted in a manner that creates a stereocenter. In such cases, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric purity are of paramount importance.
Chiral chromatography is the most effective method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including those with quinoline and piperidine moieties.
The development of a chiral HPLC method would involve screening various commercially available chiral columns and optimizing the mobile phase composition. Normal-phase chromatography, using a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is a common approach for chiral separations. The enantiomeric purity, often expressed as enantiomeric excess (ee), is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Table 4: Hypothetical Data from Chiral Chromatography Analysis
| Peak | Retention Time (min) | Area (%) | Enantiomer | Enantiomeric Excess (ee%) |
| 1 | 12.5 | 49.8 | (R)-enantiomer | 99.6 |
| 2 | 15.8 | 0.2 | (S)-enantiomer |
Molecular and Biochemical Mechanistic Studies of 2 4 Benzylpiperidin 1 Yl Quinolin 8 Ol and Analogues
Investigation of Enzyme Inhibition Kinetics for Cholinesterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. nih.gov Enzymes that hydrolyze ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are therefore key therapeutic targets. nih.govnih.gov The benzylpiperidine fragment is a well-established pharmacophore that binds effectively to cholinesterases, as seen in drugs like donepezil. nih.govucl.ac.uk
Kinetic studies are crucial for characterizing the inhibitory potential of compounds like 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol. The half-maximal inhibitory concentration (IC₅₀) value quantifies the inhibitor's potency, while kinetic analyses, such as Lineweaver-Burk plots, determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov The inhibitor dissociation constant (Kᵢ) provides a measure of the binding affinity of the inhibitor to the enzyme. researchgate.net
Studies on analogous compounds containing the benzylpiperidine or related motifs reveal significant inhibitory activity against both AChE and BChE. For instance, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have demonstrated submicromolar IC₅₀ values for both enzymes. nih.gov Kinetic analysis of these compounds revealed a competitive mode of inhibition. nih.gov Similarly, a study on 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020, Donepezil) identified a mixed-type inhibition for AChE, with inhibitor dissociation constants (Kᵢ) orders of magnitude lower than other related compounds, indicating strong inhibitory effect. nih.gov
Table 1: Cholinesterase Inhibitory Activities of Selected Benzylpiperidine Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|---|
| Compound 15b (analogue) nih.gov | Acetylcholinesterase (AChE) | 0.39 | Competitive | N/A |
| Compound 15j (analogue) nih.gov | Butyrylcholinesterase (BChE) | 0.16 | Competitive | N/A |
| Compound 17 (analogue) koreascience.kr | Acetylcholinesterase (AChE) | 1.75 | Mixed | 3.8 |
| Compound 17 (analogue) koreascience.kr | Butyrylcholinesterase (BChE) | 5.61 | Noncompetitive | 7.0 |
| Donepezil nih.gov | Acetylcholinesterase (AChE) | 0.0057 | Mixed | N/A |
This table is interactive. Sort by column by clicking the headers.
AChE possesses a catalytic active site (CAS) deep within a gorge and a peripheral anionic site (PAS) at the gorge's entrance. nih.govembopress.org Inhibitors can bind to either or both sites. The benzylpiperidine moiety is known to interact with the PAS. mdpi.com This interaction can allosterically modulate catalysis or sterically block the entry of the substrate, acetylcholine, into the active site. embopress.org
Molecular docking studies of various 1-benzylpiperidine (B1218667) derivatives have shown π-π stacking interactions between the aromatic ring of the benzyl (B1604629) group and key amino acid residues of the PAS, such as Trp286 and Tyr341. nih.govmdpi.com These interactions are crucial for the stable binding of the inhibitor to the enzyme, enhancing its inhibitory potency. mdpi.com The ability of compounds to interact with the PAS is significant, as this site is also implicated in the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. ucl.ac.uk
Mechanistic Studies of Amyloid-β Aggregation Inhibition and Fibril Disruption
The aggregation of amyloid-β (Aβ) peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. ucl.ac.uknih.gov Compounds that can inhibit this aggregation process or disrupt pre-formed fibrils are considered promising therapeutic candidates. Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated significant inhibitory effects against Aβ aggregation. nih.gov
A widely used method to monitor amyloid fibril formation in vitro is the Thioflavin T (ThT) fluorescence assay. nih.govnih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govmdpi.com In these assays, the Aβ peptide is incubated alone or with an inhibitor, and the ThT fluorescence is measured over time. A reduction in fluorescence intensity in the presence of the inhibitor indicates its ability to prevent or slow down fibril formation. nih.gov Studies have shown that 8-hydroxyquinoline derivatives can significantly inhibit self-induced Aβ aggregation as measured by this technique. nih.gov Furthermore, some AChE inhibitors can also prevent Aβ aggregation induced by the enzyme itself, a property that can be assessed using the ThT fluorescence method. ucl.ac.uk
To confirm the findings from spectroscopic assays and to visualize the effect of inhibitors on the morphology of Aβ aggregates, Transmission Electron Microscopy (TEM) is often employed. springernature.com TEM allows for the direct observation of amyloid fibril structure. In a typical experiment, Aβ is incubated with and without the test compound, and the resulting samples are negatively stained and examined. springernature.com The absence or reduction in the density of typical long, unbranched fibrils, or the appearance of amorphous, non-fibrillar aggregates in the presence of the inhibitor, provides direct evidence of its anti-aggregation activity. nih.gov
Metal Chelation Properties and Their Impact on Biological Pathways (e.g., Copper, Zinc)
An imbalance of metal ions, particularly copper (Cu), zinc (Zn), and iron (Fe), is implicated in the pathology of Alzheimer's disease. researchgate.netamegroups.org These metal ions can bind to Aβ peptides, promoting their aggregation and leading to the production of reactive oxygen species (ROS), which cause oxidative stress and neuronal damage. amegroups.orgyoutube.com
The 8-hydroxyquinoline scaffold is a well-known and potent bidentate metal chelator, capable of forming stable complexes with various transition metal ions. nih.govamegroups.org This chelating ability is a key source of the bioactivity of its derivatives. nih.gov By binding to excess metal ions in the brain, compounds like this compound can interfere with metal-induced Aβ aggregation. nih.govyoutube.com Studies on 8-hydroxyquinoline analogues have confirmed their ability to chelate biometals and inhibit Cu²⁺/Zn²⁺-induced Aβ₁₋₄₂ aggregation. nih.gov The chelation is often reversible, allowing these molecules to act as metal chaperones, potentially restoring metal homeostasis by sequestering metals from areas of high concentration and delivering them to areas where they are depleted. youtube.com This dual function—inhibiting metal-mediated Aβ aggregation and reducing oxidative stress—makes metal chelation a critical mechanism for this class of compounds. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine) |
| Thioflavin T |
| 8-hydroxyquinoline |
| Copper |
| Zinc |
Spectroscopic Analysis of Metal-Ligand Complexation
The 8-hydroxyquinoline (8-HQ) moiety is a bidentate chelating agent, capable of coordinating with metal ions through its phenolic oxygen and quinoline (B57606) nitrogen atoms. scirp.orgscirp.orgnih.gov This interaction leads to the formation of stable metal-ligand complexes. The complexation of this compound with various metal ions can be characterized using several spectroscopic techniques, which provide insight into the nature of the coordination.
Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the IR spectrum are expected. The broad band corresponding to the O-H stretching vibration of the free ligand (around 3600 cm⁻¹) is anticipated to disappear or shift, indicating the deprotonation and coordination of the hydroxyl group to the metal center. ajchem-a.com Additionally, changes in the C=N stretching vibration band within the quinoline ring (typically around 1600 cm⁻¹) would confirm the involvement of the nitrogen atom in chelation. ajchem-a.comnih.gov New bands at lower frequencies may also appear, corresponding to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline and its derivatives typically show absorption bands corresponding to n→π* and π→π* transitions. scirp.orgscirp.org When complexed with a metal ion, these bands often undergo a bathochromic (red shift) or hypsochromic (blue shift) shift, signifying the alteration of the electronic environment of the chromophore upon coordination. scirp.orgscirp.orgacs.org Spectrophotometric titrations can be employed to determine the stoichiometric ratio of the metal-ligand complex, which is commonly found to be 1:2 (Metal:Ligand) for divalent metal ions with 8-HQ derivatives. scirp.orgscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the ligand and its complexes in solution. acs.org The disappearance of the hydroxyl proton signal in the ¹H NMR spectrum upon complexation provides clear evidence of coordination. acs.org Furthermore, shifts in the chemical shifts of the protons and carbons of the quinoline ring, particularly those adjacent to the coordinating nitrogen and oxygen atoms, can confirm the binding site and provide information about the electronic redistribution within the ligand upon complexation.
Table 1: Expected Spectroscopic Shifts Upon Metal Complexation of 8-Hydroxyquinoline Analogues
| Spectroscopic Technique | Free Ligand (8-HQ derivative) | Metal-Ligand Complex | Rationale for Change |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(O-H): ~3600 | Disappears or shifts | Deprotonation and coordination of the hydroxyl group. ajchem-a.com |
| ν(C=N): ~1600 | Shifts to lower/higher frequency | Involvement of quinoline nitrogen in coordination. nih.gov | |
| - | New bands (M-O, M-N): 400-600 | Formation of new bonds between metal and ligand. | |
| UV-Vis (nm) | λmax for π→π* and n→π* transitions | Bathochromic or hypsochromic shift | Alteration of ligand's electronic system upon coordination. scirp.orgscirp.org |
| ¹H NMR (ppm) | δ(O-H): Present | Disappears | Confirmation of deprotonation and coordination. acs.org |
| δ(Quinoline protons) | Significant shifts | Change in electron density of the quinoline ring. |
Modulation of Metal-Induced Reactive Oxygen Species (ROS) Generation
The dysregulation of biometals, such as iron and copper, is implicated in the pathology of several neurodegenerative diseases, partly through their capacity to catalyze the formation of highly toxic reactive oxygen species (ROS). nih.gov The Fenton reaction, for instance, involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce the hydroxyl radical (•OH), a highly damaging ROS. nih.gov
The 8-hydroxyquinoline scaffold within this compound gives it the ability to act as a potent metal ion chelator. nih.gov By binding to redox-active metal ions like Fe²⁺/Fe³⁺ and Cu²⁺, it can sequester them and prevent their participation in deleterious redox cycling. researchgate.net This chelating action can effectively inhibit the metal-induced generation of ROS. mdpi.com Studies on various quinoline-based chelators have demonstrated their ability to reduce ROS levels in cellular models. researchgate.net For example, some quinoline derivatives have been shown to counter ROS generated by the amyloid-β (Aβ) peptide and hydrogen peroxide, leading to increased cell viability. researchgate.net
Exploration of Receptor Binding and Functional Selectivity (e.g., Dopamine Receptors, Sigma Receptors)
The this compound molecule contains structural motifs, particularly the N-benzylpiperidine group, that are recognized pharmacophores for high-affinity binding to sigma (σ) receptors. nih.govnih.gov Sigma receptors, comprising σ₁ and σ₂ subtypes, are intracellular chaperone proteins implicated in a wide range of neurological functions and diseases. nih.gov
Numerous studies have demonstrated that N-benzylpiperidine derivatives bind with high affinity to σ₁ receptors. nih.gov For instance, slight modifications to the linker between a 1-benzylpiperidine moiety and an aromatic ring can significantly influence binding affinity, with Ki values often in the low nanomolar range. nih.gov The compound N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, a related structure, shows a high affinity for the σ₁ receptor with a Ki of 2.7 nM. researchgate.net Given these precedents, this compound is predicted to be a potent σ₁ receptor ligand.
Table 2: Receptor Binding Affinities of Structurally Related Analogues
| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 (σ₁) | 4.6 | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-...-dicarbonitrile | Sigma-1 (σ₁) | 1.45 | nih.gov |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | Sigma-1 (σ₁) | 2.7 | researchgate.net |
| N-phenylpiperazine benzamide (B126) analogue (6a) | Dopamine D₃ | 1.4 | nih.gov |
| N-phenylpiperazine benzamide analogue (6a) | Dopamine D₂ | >630 | nih.gov |
| Phenylpiperazine derivative | Dopamine D₄ | 37 | bindingdb.org |
| Arylpiperazine derivative (Compound 9) | Dopamine D₃ | <10 | acs.org |
Neuroprotective Mechanisms in Cellular Models Against Oxidative Stress and Amyloid-β Toxicity (excluding in vivo human studies)
The multifaceted nature of this compound, combining metal chelation, potential receptor modulation, and antioxidant properties, suggests significant potential for neuroprotection. This can be investigated in various cellular models of neurodegeneration.
Protection Against Amyloid-β Toxicity: The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease, leading to oxidative stress and neuronal death. nih.govjsurgmed.com The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study Aβ-induced cytotoxicity. jsurgmed.comnih.govresearchgate.net The metal-chelating properties of 8-hydroxyquinoline derivatives are particularly relevant here, as metal ions like copper and zinc are known to promote Aβ aggregation. nih.govresearchgate.net By chelating these metal ions, compounds like this compound can inhibit the formation of toxic Aβ aggregates. nih.gov
Furthermore, the activation of σ₁ receptors has been shown to be broadly neuroprotective. nih.govfrontiersin.orgmdpi.com Sigma-1 receptor agonists can protect against Aβ-induced toxicity in cortical neurons. nih.gov The mechanisms for this protection are diverse and include the preservation of anti-apoptotic proteins like Bcl-2, regulation of intracellular calcium levels, and modulation of neuroinflammation. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net Therefore, the predicted high affinity of this compound for the σ₁ receptor represents a significant pathway through which it could exert neuroprotective effects against Aβ toxicity.
Table 3: Neuroprotective Effects of Analogous Compounds in Cellular Models
| Compound Class/Agent | Cellular Model | Insult | Protective Mechanism/Outcome | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline derivative (5b) | PC12 cells | H₂O₂ | Protection against oxidative toxin, low neurotoxicity. | nih.gov |
| 8-Hydroxyquinoline derivatives | SH-SY5Y cells | High Glucose | Ameliorated toxicity, reduced expression of calpain. | nih.govresearchgate.net |
| Bis-lipoyl-8-hydroxyquinoline derivative | SH-SY5Y cells | H₂O₂ / 6-OHDA | Significant neuroprotective and antioxidant effects. | mdpi.com |
| Sigma-1 agonist (PPBP) | Primary cortical neurons | Oxygen-Glucose Deprivation | Attenuated neuronal injury, preserved Bcl-2 protein. | nih.gov |
| Sigma-1 agonist (PRE-084) | Microglia | Amyloid-β | Protects against microglia reactivity. | nih.gov |
| Dopamine D₄ agonists | HT22 hippocampal cells | Oxidative Glutamate Toxicity | Protection from oxidative stress-induced cell death. | nih.gov |
Structure Activity Relationship Sar Studies of 2 4 Benzylpiperidin 1 Yl Quinolin 8 Ol Analogues
Impact of Substituent Nature and Position on the Quinoline (B57606) Core on Biological Activity
The quinoline ring is a "privileged structure" in medicinal chemistry, and its biological effects can be finely tuned by altering the substitution pattern. nih.gov For analogues of 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol, modifications to the quinoline core are critical for modulating activity. The 8-hydroxy group is often crucial for metal chelation, a mechanism implicated in the activity of many 8-hydroxyquinoline (B1678124) (8-HQ) derivatives. nih.govresearchgate.net
Research on various 8-HQ derivatives has demonstrated that the nature and position of substituents significantly impact their biological profiles, including anticancer, antibacterial, and antiviral activities. nih.govnih.govresearchgate.net
Position 2: Aromatic amide substitutions at the C-2 position have been shown to increase lipophilicity and antiviral activity, an effect attributed to the electron-withdrawing properties of the substituents. nih.gov
Position 5: Introducing electron-withdrawing groups, such as halogens (e.g., chloro, bromo), at the C-5 position has been found to enhance anticancer activity. nih.gov Conversely, substituting this position with a sulfonic acid group tends to decrease cytotoxicity, likely due to reduced cell permeability. nih.gov
Position 7: Modifications at the C-7 position are also significant. For instance, Mannich bases derived from 5-chloro-8-hydroxyquinoline with aminomethyl substitutions at C-7 showed potent activity against matrix metalloproteinases. nih.gov
The electronic properties and lipophilicity of the substituents are key determinants of the SAR. nih.gov For example, a quantitative structure-activity relationship (QSAR) analysis of certain quinoline derivatives revealed that the presence of electron-withdrawing substituents at position 6 increased their inhibitory activity against HIV-1 reverse transcriptase. researchgate.net
| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Example Compound Class |
|---|---|---|---|
| C-2 | Aromatic Amide | Increased lipophilicity and antiviral activity nih.gov | 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide nih.gov |
| C-5 | Electron-Withdrawing (e.g., -Cl, -Br) | Improved anticancer activity nih.gov | 5-Bromo-7-(piperidin-1-ylmethyl)quinolin-8-ol nih.govacs.org |
| C-5 | Hydrophilic (e.g., -SO₃H) | Decreased cytotoxicity nih.gov | 8-Hydroxy-5-quinolinesulfonic acid (Sulfoxine) nih.gov |
| C-7 | Aminomethyl groups | Potent inhibition of matrix metalloproteinases nih.gov | Mannich bases of 5-Cl-8-OHQ nih.gov |
Role of the Piperidine (B6355638) Ring Substitution Pattern and Stereochemistry on Efficacy and Selectivity
The piperidine ring serves as a versatile scaffold in drug design, and its substitution pattern and stereochemistry are critical for determining the efficacy and selectivity of analogues. nih.govthieme-connect.com Introducing chiral centers into the piperidine ring can significantly alter a molecule's physicochemical properties and its interaction with biological targets. thieme-connect.com
For the this compound scaffold, modifications to the piperidine ring can influence:
Binding Affinity and Selectivity: The spatial arrangement of substituents on the piperidine ring can enhance binding to a specific target receptor while reducing off-target effects. The stereochemistry at substituted positions is crucial, as different enantiomers or diastereomers often exhibit vastly different biological activities. thieme-connect.com
Physicochemical Properties: The addition of substituents can modulate properties such as lipophilicity (LogP) and aqueous solubility. For instance, SAR studies on a series of piperidine-containing compounds showed that introducing a substituent at the 2-position of the ring could effectively improve aqueous solubility. thieme-connect.com
Systematic exploration of substitutions at various positions of the piperidine ring is a key strategy in lead optimization. Diastereoselective synthesis methods are often employed to control the stereochemistry of the piperidine core, which is retained during subsequent synthetic steps. nih.gov
| Modification | Potential Effect | Rationale |
|---|---|---|
| Introduction of Chiral Centers | Enhanced biological activity and selectivity thieme-connect.com | Improved adaptability to chiral protein binding sites thieme-connect.com |
| Substitution at C-2/C-3/C-4 | Modulation of physicochemical properties (e.g., solubility, LogP) thieme-connect.com | Alteration of the molecule's overall polarity and hydrogen bonding capacity |
| Control of Stereochemistry (R/S configuration) | Significant differences in potency and efficacy nih.gov | Specific stereoisomers may have optimal orientation for target interaction |
Influence of the Benzyl (B1604629) Group Modifications on Ligand-Target Interactions
The 4-benzyl group on the piperidine ring plays a significant role in anchoring the ligand to its biological target through various non-covalent interactions. Modifications to the phenyl ring of this group can profoundly influence these interactions and, consequently, the compound's potency and selectivity.
Key interactions involving the benzyl group often include:
Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets within the target protein. Increasing the size or lipophilicity of this group (e.g., by adding alkyl substituents) can enhance these interactions, though often with a trade-off in solubility.
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. mdpi.com
Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic residues such as lysine or arginine.
Hydrogen Bonding: Introducing substituents capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) onto the phenyl ring can form additional stabilizing interactions with the target, potentially increasing affinity.
SAR studies on benzyl guanidine derivatives have shown that the position and electronic nature of substituents on the benzyl ring are critical for biological activity. mdpi.com For example, derivatives with electron-withdrawing groups like trifluoromethyl (-CF₃) at specific positions exhibited potent antibacterial activity. mdpi.com Similarly, for this compound analogues, such modifications could be used to probe the electronic requirements of the binding pocket.
| Position on Phenyl Ring | Substituent Type | Predicted Impact on Interaction | Potential Effect on Activity |
|---|---|---|---|
| Para (C-4') | Electron-Withdrawing (e.g., -CF₃, -Cl) | May enhance cation-π interactions or fit into specific sub-pockets | Potentially increased potency mdpi.com |
| Meta (C-3') | Electron-Donating (e.g., -OCH₃, -CH₃) | May alter electron density of the π-system, affecting stacking interactions | Variable, dependent on target pocket |
| Ortho (C-2') | Bulky Group (e.g., -tBu) | May introduce steric hindrance, preventing optimal binding | Potentially decreased activity |
| Any | H-bond Donor/Acceptor (e.g., -OH, -NH₂) | Formation of new hydrogen bonds with the target | Potentially increased affinity and selectivity |
Significance of Linker Length and Flexibility Connecting the Quinoline and Piperidine Moieties
In the parent compound, this compound, the quinoline and piperidine moieties are directly connected. This rigid linkage restricts the conformational freedom of the molecule. Introducing a flexible linker between these two core fragments is a common strategy in medicinal chemistry to optimize ligand-target interactions by allowing the pharmacophoric groups to adopt a more favorable orientation within the binding site.
Studies on analogous systems have demonstrated the importance of linker length. For example, in a series of multifunctional pyridines containing an N-benzylpiperidine motif, the length of the alkylamino side chain connecting the piperidine to the core heterocyclic ring was a critical determinant of receptor affinity. nih.govnih.gov A linker of two carbons (n=2) resulted in significantly higher affinity for the σ1 receptor compared to a three-carbon linker (n=3). nih.gov
For the quinolin-8-ol scaffold, a hypothetical linker could be inserted between the C-2 position of the quinoline and the N-1 position of the piperidine. The properties of this linker would be significant:
Length: An optimal linker length would maximize the binding affinity by positioning the quinoline and benzylpiperidine moieties in their ideal interaction sites simultaneously.
Flexibility: A flexible linker (e.g., an alkyl chain) allows for more conformational possibilities, which can be entropically unfavorable. A more rigid linker (e.g., containing double bonds or cyclic structures) can pre-organize the molecule into an active conformation, potentially increasing affinity.
Chemical Nature: The atoms within the linker (e.g., introducing heteroatoms like oxygen or nitrogen) can provide additional points for hydrogen bonding, thereby influencing both binding and physicochemical properties.
Development of Pharmacophore Models based on SAR Insights
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govpharmacophorejournal.com The SAR data gathered from analogues of this compound are crucial for developing a predictive pharmacophore model. Such models can then be used to screen virtual libraries for new, structurally diverse compounds with the desired activity. nih.govnih.gov
Based on the SAR insights from the preceding sections, a hypothetical pharmacophore model for this class of compounds would likely include the following features:
Hydrogen Bond Acceptor/Donor: The 8-hydroxy group and the nitrogen atom of the quinoline ring form a bidentate chelation site, acting as both a hydrogen bond donor (-OH) and acceptor (N). This is a key feature in many 8-hydroxyquinoline derivatives. acs.org
Aromatic Ring Feature (AR1): The quinoline core itself represents a crucial aromatic feature, likely involved in π-π or hydrophobic interactions.
Hydrophobic Feature (HY): The benzyl group provides a large hydrophobic feature essential for binding in a nonpolar pocket of the target.
Aromatic Ring Feature (AR2): The phenyl ring within the benzyl group constitutes a second aromatic feature, which can be distinguished from the quinoline core.
Positive Ionizable Feature: The nitrogen atom of the piperidine ring is basic and would likely be protonated at physiological pH, allowing it to form an ionic interaction or a strong hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the target protein.
The spatial relationships (distances and angles) between these features would be defined by the most active analogues. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further refine this model by mapping regions where steric bulk, positive/negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.govdntb.gov.ua
Exploration of Biological Activities and Potential Pre Clinical Research Applications for 2 4 Benzylpiperidin 1 Yl Quinolin 8 Ol
Potential as Multi-target Directed Ligands in Neurodegenerative Research (e.g., Alzheimer's Disease mechanisms)
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. Both the quinolin-8-ol and benzylpiperidine moieties have been independently explored in the design of such MTDLs for AD.
The N-benzylpiperidine scaffold is a cornerstone in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of AD. Furthermore, N-benzylpiperidine analogs have been designed to also inhibit β-secretase-1 (BACE-1), an enzyme involved in the production of amyloid-beta (Aβ) peptides, which aggregate to form senile plaques in the brains of AD patients. nih.gov Certain N-benzylpiperidine derivatives have demonstrated the ability to inhibit Aβ aggregation, displace propidium (B1200493) iodide from the peripheral anionic site (PAS) of AChE, and show brain permeability, all crucial attributes for an effective anti-AD agent. nih.govneurology.org In silico and in vitro studies of some N-benzylpiperidine derivatives have shown potent and balanced inhibition of both AChE and BuChE. nih.gov
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a well-known metal chelator. The dysregulation of metal ions like copper, zinc, and iron is implicated in Aβ aggregation and oxidative stress in the AD brain. Hybrid compounds combining 8-HQ with other pharmacophores have been shown to inhibit Aβ aggregation induced by both self-assembly and metal ions. mdpi.commdpi.com For instance, certain 8-hydroxyquinoline derivatives have been shown to selectively target human butyrylcholinesterase and effectively inhibit Aβ self-aggregation. nih.gov In silico studies on azo-8-hydroxyquinoline derivatives have suggested their potential as multi-target candidates by demonstrating strong binding affinities for AChE, BuChE, and monoamine oxidase B (MAO-B), another enzyme implicated in AD pathology. plos.org
Given these precedents, 2-(4-benzylpiperidin-1-yl)quinolin-8-ol holds theoretical potential as a multi-target agent for Alzheimer's disease. It combines the cholinesterase-inhibiting and Aβ anti-aggregation properties of the benzylpiperidine moiety with the metal-chelating and Aβ anti-aggregation capabilities of the quinolin-8-ol core.
Table 1: Inhibitory Activities of Representative Benzylpiperidine and Quinolin-8-ol Derivatives against Alzheimer's Disease-Related Targets Data presented is for structurally related compounds, not this compound itself.
| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-Benzylpiperidine Derivative (Compound 4a) | Acetylcholinesterase (AChE) | 2.08 ± 0.16 | nih.gov |
| N-Benzylpiperidine Derivative (Compound 4a) | Butyrylcholinesterase (BuChE) | 7.41 ± 0.44 | nih.gov |
| Hybrid 8-Hydroxyquinoline-Indole Derivative (Compound 18f) | Self-induced Aβ₁₋₄₂ aggregation | 1.08 (EC₅₀) | mdpi.com |
Investigation of Antimicrobial Activity Against Specific Pathogens
The quinolin-8-ol scaffold is a known pharmacophore with significant antimicrobial properties. utm.my Its derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth and enzymatic function.
Research on 7-substituted quinolin-8-ol derivatives has demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For example, certain derivatives incorporating a piperazine (B1678402) moiety at the C-7 position have shown notable minimum inhibitory concentrations (MICs) against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Enterobacter ludwigii. utm.my The introduction of different substituents on the quinolin-8-ol core can modulate the antimicrobial potency and spectrum. utm.my
Table 2: Minimum Inhibitory Concentrations (MIC) of Representative 7-Substituted Quinolin-8-ol Derivatives Data presented is for structurally related compounds, not this compound itself.
| Bacterial Strain | Compound 1 (µg/mL) | Compound 2 (µg/mL) | Compound 3 (µg/mL) | Compound 5 (µg/mL) |
|---|---|---|---|---|
| S. aureus | 10 | 20 | 40 | 60 |
| B. subtilis | 20 | 40 | 50 | 10 |
| E. coli | 10 | 20 | 10 | 40 |
| E. ludwigii | 10 | 20 | 10 | 20 |
Source: Adapted from Faydy, M. E., et al. (2021). utm.my
Assessment of Antiproliferative Activity in Various Cancer Cell Lines in Vitro
Quinoline (B57606) and its derivatives have been extensively studied for their anticancer properties, with some compounds demonstrating potent antiproliferative activity against a variety of cancer cell lines. arabjchem.org The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. arabjchem.orgnih.gov
Specifically, 2-substituted quinoline derivatives have been synthesized and evaluated for their antiproliferative effects. For instance, a series of 2-substituted quinolin-4-yl-benzenesulfonate derivatives exhibited significant cytotoxicity against human lymphoblastic leukemia and various solid tumor cell lines. nih.gov Mechanistic studies revealed that these compounds inhibit cellular tubulin polymerization, leading to mitotic arrest and apoptosis. nih.gov
The 8-hydroxyquinoline moiety has also been incorporated into potential anticancer agents, with its metal-chelating ability thought to play a role in their mechanism of action. The structural modification of 8-hydroxyquinoline is being explored to develop more potent and target-based anticancer drugs.
The presence of the 2-substituted quinoline core in this compound suggests that it could possess antiproliferative properties. In vitro screening against a panel of human cancer cell lines would be a logical step to explore this potential.
Table 3: Antiproliferative Activity of Representative 2-Substituted Quinoline Derivatives Data presented is for structurally related compounds, not this compound itself.
| Compound | Cell Line | Activity |
|---|---|---|
| 2-phenyl-6-pyrrolidinyl-4-quinoline sulfonate analogue (10f) | Human lymphoblastic leukemia and various solid tumors | Superior cytotoxicity |
| 2-phenyl-6-pyrrolidinyl-4-quinoline sulfonate analogue (10g) | Human lymphoblastic leukemia and various solid tumors | Superior cytotoxicity |
| 2-phenyl-6-pyrrolidinyl-4-quinoline sulfonate analogue (10k) | Human lymphoblastic leukemia and various solid tumors | Superior cytotoxicity |
| 4'-nitrophenyl sulfonate (10m) | Human lymphoblastic leukemia and various solid tumors | Superior cytotoxicity |
Source: Adapted from Yeh, C. M., et al. (2011). nih.gov
Development as Chemical Probes for Elucidating Novel Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. The 8-hydroxyquinoline scaffold, due to its inherent fluorescence and metal-binding properties, has been utilized in the development of fluorescent chemosensors. mdpi.comnih.gov Derivatives of 8-aminoquinoline, a closely related structure, have been extensively developed as fluorescent probes for the detection of metal ions, such as zinc (Zn²⁺), in biological systems. mdpi.comnih.gov These probes can help in understanding the role of metal ion dysregulation in various diseases.
Given that this compound contains the quinolin-8-ol moiety, it could potentially be developed into a fluorescent probe. Its utility would depend on its photophysical properties, such as quantum yield and Stokes shift, and its selectivity for specific analytes. The benzylpiperidine group could be modified to modulate its targeting properties, directing the probe to specific subcellular compartments or protein targets. Such a probe could be valuable for studying biological pathways where metal ions or the targeted entities play a crucial role.
General Pharmacological Profiling in In Vitro Systems for Target Identification
Early-stage drug discovery often involves broad in vitro pharmacological profiling to identify primary targets and potential off-target effects. For a novel compound like this compound, such profiling would be essential to understand its biological activity spectrum. This typically involves screening the compound against a panel of receptors, enzymes, ion channels, and transporters.
Computational, or in silico, methods are often employed as a first step to predict potential biological targets and to assess pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. frontiersin.orgijpsjournal.com For quinoline derivatives, in silico approaches have been used to identify potential targets in various diseases, including leishmaniasis. frontiersin.org These computational predictions can then guide the selection of in vitro assays for experimental validation.
Given the structural motifs present in this compound, a general pharmacological profile might investigate its activity at targets associated with both the quinoline and benzylpiperidine classes. This could include a range of G protein-coupled receptors (GPCRs), kinases, and other enzymes implicated in various disease states. This broad screening can help in identifying novel therapeutic applications for the compound.
Future Directions and Unaddressed Research Questions for 2 4 Benzylpiperidin 1 Yl Quinolin 8 Ol
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 8-hydroxyquinoline (B1678124) derivatives has traditionally relied on classic methods which can be lengthy or require harsh conditions. nih.govgoogle.com Future research must prioritize the development of more efficient and environmentally benign synthetic routes for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol.
Key areas for investigation include:
One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. mdpi.com
Catalyst Innovation: Exploring novel, cost-effective catalysts to replace traditional ones could enhance reaction yields and reduce environmental impact. mdpi.com Palladium-catalyzed reactions, for instance, are common in quinoline (B57606) synthesis and could be optimized for sustainability. mdpi.comnih.gov
Microwave-Assisted Synthesis: The use of microwave-assisted procedures has been shown to accelerate reaction times for synthesizing 8-hydroxyquinoline derivatives and should be explored for the title compound. nih.gov
Green Chemistry Principles: A systematic evaluation of solvents, reagents, and energy consumption is needed to align the synthesis with green chemistry principles, aiming for higher atom economy and reduced generation of hazardous waste.
| Synthetic Strategy | Potential Advantage | Research Goal |
| One-Pot, Three-Component Synthesis | Reduced reaction time, less solvent waste, simplified purification. | Develop a convergent route combining the quinoline core, piperidine (B6355638), and benzyl (B1604629) group precursors in a single step. |
| Novel Catalysis | Higher yields, lower cost, reduced environmental toxicity. | Screen for earth-abundant metal catalysts as alternatives to precious metals like palladium. |
| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, improved yields. | Optimize reaction conditions (temperature, time, power) for the final coupling steps. |
Deeper Mechanistic Insights into Biological Interactions at Atomic Resolution
A fundamental unaddressed question for this compound is its precise mechanism of action. While the broader quinoline class interacts with numerous biological targets, the specific binding partners for this derivative remain unknown. nih.govmdpi.comrsc.org Future work must focus on identifying its molecular target(s) and elucidating the structural basis of the interaction.
Recommended research approaches include:
Target Identification: Employing unbiased screening methods such as affinity chromatography coupled with mass spectrometry to "fish" for binding partners in cell lysates.
Structural Biology: Once a primary target is identified, high-resolution techniques like X-ray crystallography or cryo-electron microscopy are essential to solve the co-crystal structure of the compound bound to its target. This will reveal the precise binding pocket and orientation.
Computational Modeling: In silico molecular docking and molecular dynamics simulations can predict and analyze the binding affinity and interaction modes between the compound and its putative targets. nih.govnih.gov These studies can illuminate key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com
Rational Design of Next-Generation Analogues with Improved Potency and Selectivity
With a clear understanding of the compound's structure-activity relationship (SAR), the rational design of new analogues with enhanced therapeutic properties becomes possible. nih.gov The goal is to systematically modify the chemical scaffold of this compound to optimize its potency, selectivity, and pharmacokinetic profile. manchester.ac.ukresearchgate.net
Future design strategies should investigate modifications at three key positions:
The Quinoline Core: Introducing substituents on the quinoline ring can modulate electronic properties and create new interaction points with a target protein.
The Benzyl Moiety: Altering the substitution pattern on the phenyl ring of the benzyl group can enhance binding affinity and selectivity.
The Piperidine Linker: Modifications to the piperidine ring can influence the compound's conformation and solubility.
The insights from these modifications will help build a comprehensive SAR model to guide the development of superior next-generation compounds. mdpi.comnih.gov
| Scaffold Position | Proposed Modification | Potential Outcome |
| Quinoline Ring | Addition of electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH3) groups. | Modulate binding affinity and metabolic stability. |
| Benzyl Group | Substitution on the phenyl ring (e.g., para-fluoro, meta-methoxy). | Improve target-specific interactions and potency. |
| Piperidine Linker | Replacement with other heterocyclic linkers (e.g., morpholine, piperazine). | Alter solubility, cell permeability, and binding geometry. |
Exploration of Novel Biological Targets Beyond Current Focus Areas
The quinoline scaffold is known for its wide-ranging pharmacological effects, suggesting that this compound may have biological activities beyond those commonly associated with this class. mdpi.comresearchgate.net A crucial future direction is to screen the compound against a broad array of biological targets to uncover novel therapeutic applications.
A functional proteomics approach, for example, successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as previously unknown targets for certain quinoline drugs. nih.gov Similar unbiased, high-throughput screening campaigns should be undertaken for this compound. This could involve:
Phenotypic Screening: Testing the compound in various disease-relevant cellular models (e.g., cancer cell lines, neuronal cells, microbial cultures) to identify unexpected biological effects.
Enzyme Inhibition Panels: Screening against large panels of kinases, proteases, and other enzymes to identify novel inhibitory activities. nih.govrsc.org
Receptor Binding Assays: Evaluating the compound's affinity for various receptors, such as G-protein coupled receptors or ion channels.
Integration of Advanced Omics Technologies for Comprehensive Biological Profiling (Cellular and Molecular Levels)
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics technologies is indispensable. frontlinegenomics.comnashbio.com These approaches provide a systems-level view of the cellular response to the compound, helping to elucidate its mechanism of action, identify biomarkers, and uncover potential off-target effects. omicstutorials.com
Future research should incorporate:
Transcriptomics (RNA-seq): To identify genes whose expression is significantly altered after treatment with the compound, revealing the cellular pathways that are modulated.
Proteomics: To quantify changes in protein expression and post-translational modifications, providing direct insight into the functional consequences of target engagement.
Metabolomics: To analyze shifts in cellular metabolite levels, which can illuminate the compound's impact on metabolic networks. researchgate.net
Integrating these large datasets can reveal complex interactions and provide a comprehensive molecular signature of the compound's activity, accelerating its development and clinical translation. nashbio.comfrontiersin.org
Expansion of Research into Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe to study biological systems. nih.govnih.gov Chemical probes are small molecules designed to interrogate protein function and cellular pathways with high precision. youtube.com
Future work could focus on transforming the compound into a research tool by:
Developing an Affinity-Based Probe: Synthesizing an analogue that incorporates a reactive group or an affinity tag (like biotin) to enable covalent labeling or pull-down of its cellular binding partners. acs.org This is a powerful method for target identification and validation.
Creating a Fluorescent Probe: Attaching a fluorophore to the scaffold would allow for the visualization of the compound's subcellular localization and dynamics in live cells using fluorescence microscopy. nih.govnih.gov
Such tools would be invaluable for dissecting the specific biological processes modulated by this chemical scaffold, contributing to both fundamental biology and drug discovery.
Q & A
Q. What in silico models predict off-target toxicity and ADMET profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
